1-(3-methoxy-6-quinoxalinyl)Ethanone
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Overview
Description
1-(3-Methoxy-6-quinoxalinyl)Ethanone is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxy group at the 3rd position and an ethanone group at the 1st position of the quinoxaline ring
Preparation Methods
The synthesis of 1-(3-methoxy-6-quinoxalinyl)Ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 2,3-dichloroquinoxaline.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-methoxyaniline reacts with 2,3-dichloroquinoxaline in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Methoxy-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxy-6-quinoxalinyl)Ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industry: It finds applications in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-6-quinoxalinyl)Ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The pathways affected by the compound include apoptotic pathways, where it can induce cell death in cancer cells through mitochondrial dysfunction.
Comparison with Similar Compounds
1-(3-Methoxy-6-quinoxalinyl)Ethanone can be compared with other quinoxaline derivatives:
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(3-methoxyquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-3-4-9-10(5-8)13-11(15-2)6-12-9/h3-6H,1-2H3 |
InChI Key |
OMOSZRMBFINXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NC(=CN=C2C=C1)OC |
Origin of Product |
United States |
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